



Using CRISPR to Validate A-1155905 Target Engagement with BCL-XL

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Compound of Interest		
Compound Name:	A-1155905	
Cat. No.:	B15584874	Get Quote

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

A-1155905 is a potent and selective inhibitor of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein overexpressed in various cancers.[1] Validating the direct engagement of **A-1155905** with its intended target, BCL-XL, within a cellular context is crucial for its development as a therapeutic agent. The advent of CRISPR-Cas9 gene-editing technology provides a powerful tool for definitive target validation.[2][3][4] By creating a BCL-XL knockout cell line, researchers can unequivocally demonstrate that the cellular effects of **A-1155905** are mediated through its interaction with BCL-XL.

This document provides detailed protocols for utilizing CRISPR-Cas9 to generate a BCL-XL knockout cell line, and subsequently employing a Cellular Thermal Shift Assay (CETSA) and Western blotting to validate the target engagement of **A-1155905**.

BCL-XL Signaling Pathway in Apoptosis

BCL-XL is a pivotal member of the BCL-2 family of proteins that regulate the intrinsic pathway of apoptosis.[5][6][7] It resides on the outer mitochondrial membrane and functions by sequestering pro-apoptotic proteins such as Bax and Bak, thereby preventing mitochondrial outer membrane permeabilization (MOMP).[5][8] In the absence of inhibitory signals from

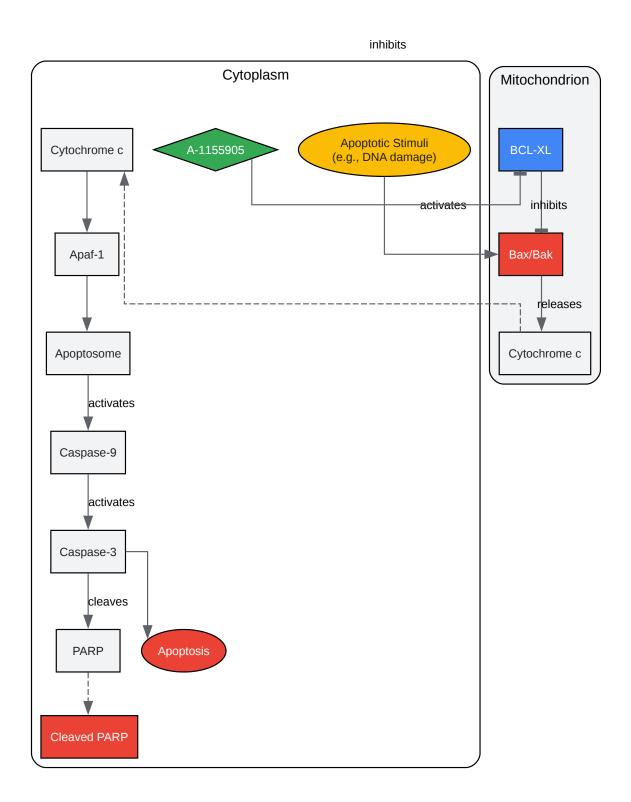


Methodological & Application

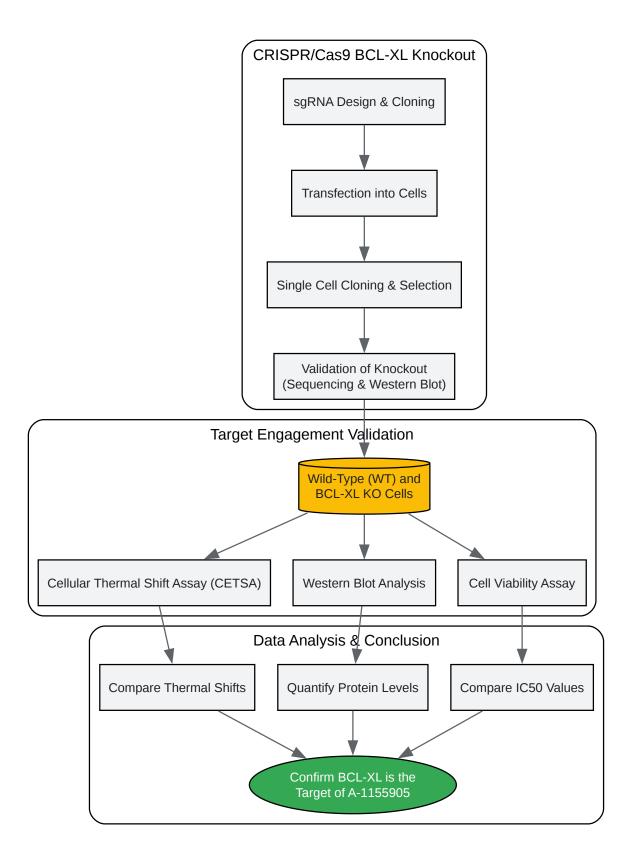
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proteins like BCL-XL, Bax and Bak oligomerize, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[5][8] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[5] Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates, including PARP, and ultimately resulting in programmed cell death.[5][9]

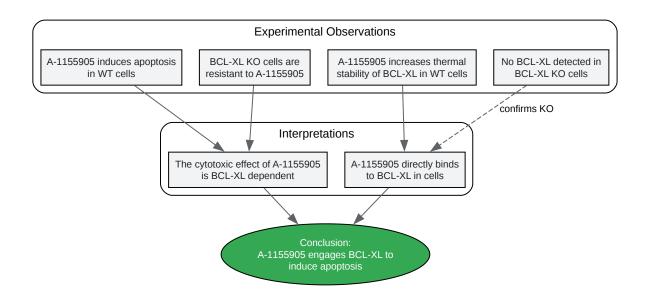












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